(2S)-2-(bromomethyl)-1,4-dioxane
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Overview
Description
(2S)-2-(bromomethyl)-1,4-dioxane: is an organic compound characterized by a bromomethyl group attached to a dioxane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromomethylation of 1,4-dioxane: One common method involves the bromomethylation of 1,4-dioxane using bromine and formaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding (2S)-2-(bromomethyl)-1,4-dioxane with high selectivity.
Enantioselective Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to ensure the production of the (2S) enantiomer. This method is crucial for applications requiring high enantiomeric purity.
Industrial Production Methods: Industrial production often involves the optimization of the bromomethylation process to maximize yield and minimize byproducts. Continuous flow reactors and advanced purification techniques are employed to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in (2S)-2-(bromomethyl)-1,4-dioxane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, and amines.
Oxidation Products: Alcohols and aldehydes.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-(bromomethyl)-1,4-dioxane serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used to introduce bromomethyl groups into biomolecules, facilitating the study of biological processes through labeling and tracking.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of antiviral and anticancer agents.
Industry:
Polymer Chemistry: Used in the modification of polymers to introduce functional groups that enhance material properties such as adhesion, durability, and chemical resistance.
Mechanism of Action
The mechanism by which (2S)-2-(bromomethyl)-1,4-dioxane exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The stereochemistry of the (2S) enantiomer can influence the reactivity and selectivity of these reactions, making it a valuable intermediate in enantioselective synthesis.
Comparison with Similar Compounds
(2R)-2-(bromomethyl)-1,4-dioxane: The enantiomer of (2S)-2-(bromomethyl)-1,4-dioxane, which may exhibit different reactivity and selectivity in chemical reactions.
1,4-Dioxane: The parent compound without the bromomethyl group, used as a solvent and in the synthesis of other chemicals.
(2S)-2-(chloromethyl)-1,4-dioxane: A similar compound with a chloromethyl group instead of a bromomethyl group, which may have different reactivity due to the nature of the halogen atom.
Uniqueness: The presence of the bromomethyl group in this compound provides unique reactivity compared to its parent compound and other halogenated derivatives. The (2S) configuration also imparts specific stereochemical properties that can be crucial in asymmetric synthesis and the development of chiral drugs.
Properties
CAS No. |
2287191-39-1 |
---|---|
Molecular Formula |
C5H9BrO2 |
Molecular Weight |
181 |
Purity |
95 |
Origin of Product |
United States |
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